4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Description
4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a benzamide derivative characterized by:
- Benzamide core: A 4-ethoxy-substituted benzoyl group.
- Ethylamine side chain: Modified with a furan-2-yl group and a 4-methoxybenzenesulfonyl moiety.
- Functional groups: The ethoxy group (electron-donating) and sulfonyl group (electron-withdrawing) create a polarized electronic environment, which may influence solubility, binding affinity, and pharmacokinetics.
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-3-28-18-8-6-16(7-9-18)22(24)23-15-21(20-5-4-14-29-20)30(25,26)19-12-10-17(27-2)11-13-19/h4-14,21H,3,15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMKHIQUPASGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The furan-2-yl group is then attached via a Friedel-Crafts acylation reaction, and the final step involves the sulfonylation of the benzene ring with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related benzamides, focusing on substituents, synthesis, and biological activities.
Table 1: Structural Comparison
Pharmacological Activities
Physicochemical Properties
Key Research Findings
Sulfonyl Groups Enhance Stability : The 4-methoxybenzenesulfonyl group in the target compound may improve metabolic stability compared to simpler benzamides (e.g., ), as sulfonamides resist enzymatic degradation .
Structural Flexibility vs. Activity : Compounds with rigid heterocycles (e.g., ’s benzothiazole) show higher receptor specificity, while flexible chains (e.g., ’s piperidine) broaden therapeutic applications .
Biological Activity
4-Ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide, with the CAS number 946297-72-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of 445.6 g/mol. The structure features an ethoxy group, a furan moiety, and a methoxybenzenesulfonyl group, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study on related compounds demonstrated improved efficacy against melanoma and prostate cancer cells, suggesting that modifications in structure can enhance anticancer properties by inhibiting tubulin polymerization .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethoxy-N-[2-(furan-2-yl)... | Melanoma | <10 |
| 4-Methoxybenzoyl-thiazole | Prostate Cancer | <20 |
| 2-Arylthiazolidine derivatives | Various Cancers | <50 |
The proposed mechanism of action for this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and eventual apoptosis in cancer cells. This is achieved through the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Study on Antiproliferative Effects
A notable study published in Cancer Research evaluated the effects of various methoxybenzoyl derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in both melanoma and prostate cancer cell lines, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
In Vivo Studies
In vivo studies have further supported the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
